4-Bromo-3,5-dimethylbenzaldehyde CAS number
4-Bromo-3,5-dimethylbenzaldehyde CAS number
An In-depth Technical Guide to 4-Bromo-3,5-dimethylbenzaldehyde
Abstract
4-Bromo-3,5-dimethylbenzaldehyde, identified by CAS number 400822-47-1, is a halogenated aromatic aldehyde that serves as a versatile and valuable intermediate in modern organic synthesis. Its unique substitution pattern—a bromine atom positioned para to an aldehyde group, flanked by two meta-methyl groups—imparts a specific steric and electronic profile that is highly useful for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, outlines a robust synthetic methodology, explores its key reactive pathways, and discusses its applications, particularly in the realms of pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound as a strategic building block in their synthetic endeavors.
Core Compound Profile: Physicochemical and Spectroscopic Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. 4-Bromo-3,5-dimethylbenzaldehyde is a solid or semi-solid compound at room temperature, a characteristic that simplifies handling and weighing operations in a laboratory setting.
Chemical and Physical Properties
The key identifiers and physical properties of 4-Bromo-3,5-dimethylbenzaldehyde are summarized in the table below. This data is critical for reaction planning, stoichiometric calculations, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 400822-47-1 | [1] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| IUPAC Name | 4-bromo-3,5-dimethylbenzaldehyde | [1] |
| SMILES | CC1=CC(=CC(=C1Br)C)C=O | [1] |
| InChI Key | USONNBCBJMNJIU-UHFFFAOYSA-N | [1] |
| Physical Form | Solid or semi-solid | |
| Typical Purity | ≥98% |
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of the material. While a dedicated, peer-reviewed spectral analysis for this specific compound is not available in the provided search results, its structure allows for the prediction of characteristic spectroscopic features. PubChem confirms the existence of GC-MS and IR spectral data.[1] Researchers should always acquire their own analytical data for lot validation.
| Technique | Expected Features |
| ¹H NMR | - A singlet for the aldehydic proton (~9.8-10.0 ppm).- A singlet for the two aromatic protons (~7.5-7.8 ppm).- A singlet for the six methyl protons (~2.3-2.5 ppm). |
| ¹³C NMR | - A resonance for the aldehyde carbonyl carbon (~190-193 ppm).- Aromatic carbons in the ~125-145 ppm range.- A resonance for the methyl carbons (~20-22 ppm). |
| IR | - A strong C=O stretch for the aldehyde (~1690-1710 cm⁻¹).- C-H stretches for the aromatic and methyl groups (~2850-3100 cm⁻¹).- A C-Br stretch in the fingerprint region. |
| MS (GC-MS) | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine (¹Br/⁸¹Br in ~1:1 ratio) at m/z 212 and 214. |
Synthesis and Mechanistic Considerations
The synthesis of 4-bromo-3,5-dimethylbenzaldehyde is most logically achieved via the electrophilic aromatic substitution of 3,5-dimethylbenzaldehyde. The directing effects of the substituent groups are key to the success of this transformation. The aldehyde group is a meta-director and a deactivator, while the two methyl groups are ortho-, para-directors and activators. The position para to the aldehyde is sterically accessible and activated by both methyl groups, making it the prime target for bromination.
Caption: Proposed workflow for the synthesis of 4-Bromo-3,5-dimethylbenzaldehyde.
Experimental Protocol: Electrophilic Bromination
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethylbenzaldehyde (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq) in the same solvent. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C. Causality Note: Slow, cold addition is crucial to control the exothermicity of the reaction and minimize the formation of dibrominated or other side products.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-bromo-3,5-dimethylbenzaldehyde stems from its two distinct functional handles: the aldehyde and the aryl bromide. These groups can be manipulated independently or sequentially to build molecular complexity.
-
Aldehyde Group Reactivity: The aldehyde is susceptible to a wide range of classical transformations, including oxidation to a carboxylic acid, reduction to a primary alcohol, and reductive amination to form substituted benzylamines. It is also a key participant in condensation reactions (e.g., Wittig, Horner-Wadsworth-Emmons) to form alkenes, and in the formation of imines and oximes.[2]
-
Aryl Bromide Reactivity: The carbon-bromine bond is a gateway to modern cross-coupling chemistry. It readily participates in palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.[2][3] This functionality is paramount in the synthesis of biaryl compounds and other complex scaffolds found in many drug candidates.
Caption: Key synthetic transformations of 4-Bromo-3,5-dimethylbenzaldehyde.
Applications in Research and Development
As a functionalized building block, 4-bromo-3,5-dimethylbenzaldehyde is primarily used as an intermediate in the synthesis of more complex target molecules. While specific drug candidates derived directly from this compound are not prominent in the initial search, its structural motifs are relevant to several areas:
-
Pharmaceutical Synthesis: Brominated aromatic compounds are foundational in the synthesis of active pharmaceutical ingredients (APIs).[2] The aldehyde can be elaborated into various functional groups that are common in pharmacophores, while the bromide allows for the strategic connection of different molecular fragments.
-
Agrochemicals: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on intermediates like this for creating bioactive compounds.[2]
-
Materials Science: The ability to form radical cations makes this and similar compounds interesting for research into novel electronic and optical materials.
Safety, Handling, and Storage
Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.
Hazard Identification
The compound is classified with the GHS07 pictogram, indicating that it is an irritant.
| Hazard Type | GHS Code(s) | Description | Source(s) |
| Pictogram | GHS07 | Exclamation Mark | |
| Signal Word | Warning | ||
| Statements | H315, H319, H335 | Causes skin irritation.Causes serious eye irritation.May cause respiratory irritation. | |
| Precautionary | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapors/spray.Wear protective gloves/eye protection.IF ON SKIN: Wash with plenty of water.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage Protocol
-
Handling: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4] Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, nitrile gloves, and a lab coat.[5][6] Avoid all personal contact.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place.[2][4] For long-term stability and to prevent slow oxidation of the aldehyde group, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon. Recommended storage temperatures vary from room temperature to 2°C - 8°C; the colder temperature is preferable for long-term storage.
Conclusion
4-Bromo-3,5-dimethylbenzaldehyde is a strategically important synthetic intermediate whose value lies in its dual reactivity. The predictable transformations of its aldehyde and aryl bromide functionalities provide chemists with a reliable and versatile tool for constructing complex molecules. A firm grasp of its properties, synthetic access, and reactivity profile, combined with stringent adherence to safety protocols, will enable researchers in drug discovery and materials science to effectively incorporate this building block into their synthetic programs.
References
-
AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3,5-dimethylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Sciencelab.com. (n.d.). Material Safety Data Sheet - 4-bromo benzaldehyde 97%. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved from [Link]
Sources
- 1. 4-Bromo-3,5-dimethylbenzaldehyde | C9H9BrO | CID 22259686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. adpharmachem.com [adpharmachem.com]
- 3. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
